REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:10])=[C:6]([CH:9]=1)[CH:7]=[O:8].[Si:11](C#N)([CH3:14])([CH3:13])[CH3:12].C[C:18]#[N:19]>CN(C1C=CN=CC=1)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:10])=[C:6]([CH:7]([O:8][Si:11]([CH3:14])([CH3:13])[CH3:12])[C:18]#[N:19])[CH:9]=1
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Name
|
|
Quantity
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3.416 g
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Type
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reactant
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Smiles
|
BrC=1C=CC(=C(C=O)C1)F
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Name
|
|
Quantity
|
1.8885 g
|
Type
|
reactant
|
Smiles
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[Si](C)(C)(C)C#N
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Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
0.0256 g
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Type
|
catalyst
|
Smiles
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CN(C)C=1C=CN=CC1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
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Details
|
the solvent was removed under reduced pressure
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Type
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CUSTOM
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Details
|
The crude product was directly used in the next step without further purification
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Reaction Time |
3.75 h |
Name
|
|
Type
|
|
Smiles
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BrC=1C=CC(=C(C1)C(C#N)O[Si](C)(C)C)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |